5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Chemosensor Molecular Recognition Fluorescence

5-(4-(Dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine (CAS 137609-29-1) is a fused thiazolo-thiadiazole heterocycle bearing a strong electron-donating 4-dimethylaminophenyl substituent. Its calculated physicochemical properties include a LogP of 2.57 and a topological polar surface area (TPSA) of 44.86 Ų, placing it within drug-like chemical space.

Molecular Formula C12H14N4S2
Molecular Weight 278.39
CAS No. 137609-29-1
Cat. No. B2434186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
CAS137609-29-1
Molecular FormulaC12H14N4S2
Molecular Weight278.39
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
InChIInChI=1S/C12H14N4S2/c1-15(2)9-5-3-8(4-6-9)11-16-10(7-17-11)18-12(13)14-16/h3-7,11H,1-2H3,(H2,13,14)
InChIKeySMJCVSDZUXCMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-(Dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine (CAS 137609-29-1) – Structural and Physicochemical Profile for Research Procurement


5-(4-(Dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine (CAS 137609-29-1) is a fused thiazolo-thiadiazole heterocycle bearing a strong electron-donating 4-dimethylaminophenyl substituent [1]. Its calculated physicochemical properties include a LogP of 2.57 and a topological polar surface area (TPSA) of 44.86 Ų, placing it within drug-like chemical space [2]. The compound acts as a selective dual colorimetric/fluorometric sensor for Al³⁺ and Hg²⁺ ions, a function directly dependent on the dimethylamino group [1].

Why 5-(4-(Dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine Cannot Be Replaced by Unsubstituted Phenyl or Methoxyphenyl Analogs in Chemosensing Applications


Generic substitution of the 4-dimethylaminophenyl group with an unsubstituted phenyl or 4-methoxyphenyl moiety abolishes the compound's primary demonstrated functional application. The strong electron-donating ability of the dimethylamino substituent is essential for the intramolecular charge transfer (ICT) mechanism that underpins its selective optical response to Al³⁺ and Hg²⁺ [1]. Replacing it with a weaker donor (e.g., methoxy) or a hydrogen atom eliminates the spectroscopically distinct 'turn-on' fluorescence and visible color change required for dual cation discrimination [2].

Quantitative Differentiation Guide for 5-(4-(Dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine Against Closest Analogs


Selective Dual-Mode (Colorimetric & Fluorometric) Sensing of Al³⁺ and Hg²⁺ vs. 5-Phenyl Analog

The target compound uniquely enables dual-channel discrimination between Al³⁺ and Hg²⁺ ions. In UV–Vis studies, its interaction with Hg²⁺ produces a distinct color change from colorless to yellow (colorimetric), while its interaction with Al³⁺ yields no visible color change but produces a pronounced turn-on fluorescence emission (fluorometric) [1]. The 5-phenyl analog (CAS 137609-24-6), lacking the dimethylamino donor, has no reported dual-sensing capability for these cations [2].

Chemosensor Molecular Recognition Fluorescence

Enhanced Lipophilicity (LogP) and TPSA Compared to Unsubstituted Phenyl Analog for Membrane Permeability Tuning

Introduction of the dimethylamino group increases calculated lipophilicity relative to the unsubstituted phenyl derivative, modifying predicted passive membrane permeability. The target compound has a calculated LogP of 2.57 and TPSA of 44.86 Ų [1]. Its 5-phenyl analog (CAS 137609-24-6) has a LogP of 2.51 and a TPSA of 41.62 Ų .

Medicinal Chemistry Drug-likeness ADME

Electron-Rich Character Enables Oxidation or Charge-Transfer Chemistry Not Accessible with 5-(4-Nitrophenyl) or 5-Phenyl Analogs

The potent electron-donating nature of the 4-dimethylaminophenyl substituent makes this compound a superior precursor for donor-acceptor systems or oxidative coupling reactions. It has been employed as a key building block in the synthesis of azo liquid crystal compounds via diazotization and coupling [1]. Analogs with electron-withdrawing or neutral substituents (e.g., 5-(4-nitrophenyl) or 5-phenyl) lack the requisite electron density for such facile electrophilic aromatic substitution or donor-acceptor conjugation [2].

Materials Chemistry Organic Synthesis Electrochemistry

Recommended Procurement-Linked Application Scenarios for 5-(4-(Dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine


Development of Dual-Channel Fluorescent/Colorimetric Sensors for Al³⁺ and Hg²⁺

This compound is a validated 'off-the-shelf' selective chemosensor for aluminum and mercury ions, as demonstrated by the turn-on fluorescence for Al³⁺ and visible colorimetry for Hg²⁺ in mixed aqueous-organic media [1]. Researchers can immediately deploy it for environmental monitoring, food safety testing, or cellular imaging without the need for derivatization.

Precursor for Donor-Acceptor Azo Liquid Crystal Synthesis

The electron-rich dimethylaminophenyl group allows direct diazotization and azo coupling to generate calamitic liquid crystalline mesogens based on the thiazolothiadiazole core [1]. This provides a strategic entry point for materials scientists developing new mesophases or optoelectronic devices.

Medicinal Chemistry SAR Exploration of ADME Properties

With a calculated LogP (2.57) and TPSA (44.86 Ų) that are slightly elevated relative to the 5-phenyl analog, this compound can serve as a core scaffold for systematic structure-activity relationship (SAR) studies aimed at fine-tuning lipophilicity and hydrogen-bonding capacity in early-stage drug discovery programs [2].

Synthetic Intermediate for Functionalized Thiazolo-Thiadiazole Libraries

The 2-amino group is a reactive handle for condensation with aldehydes or ketones to form Schiff bases, opening access to spiro and fused heterocyclic libraries with potential antimicrobial or enzyme inhibitory activity, an established derivatization route within this compound family [3].

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